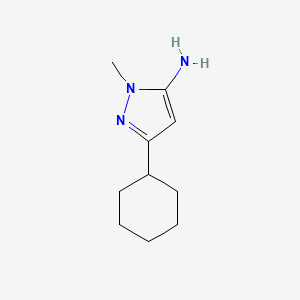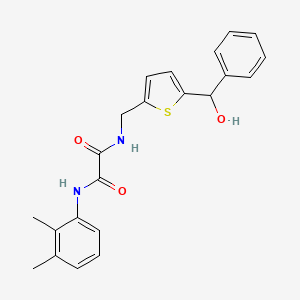![molecular formula C28H23FN4O2S B2376650 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 2034347-58-3](/img/structure/B2376650.png)
2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known for their wide range of biological activities and are considered fruitful targets for cancer control .
Synthesis Analysis
The synthesis of similar thieno[2,3-d]pyrimidine derivatives involves several steps . The process starts with substituted aldehydes, followed by reflux with HCl and DMF. This is followed by a reaction with POCl3 under reflux conditions. The final step involves a reaction with Morpholine in a mixture of absolute ethanol and isopropanol .Chemical Reactions Analysis
The chemical reactions involving this compound are likely related to its thieno[2,3-d]pyrimidine core. Thieno[2,3-d]pyrimidines are known to be involved in a variety of chemical reactions due to their versatile structure .Aplicaciones Científicas De Investigación
Radiosynthesis for Imaging Applications
The development of novel ligands for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography) is a significant area of application. For instance, the synthesis and radiosynthesis of derivatives such as DPA-714, which are designed with a fluorine atom in their structure, enable labeling with fluorine-18. This facilitates in vivo imaging using PET to study various diseases and conditions (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antitumor Activities
The chemical structure of similar compounds has been explored for their selective antitumor activities. For example, research on derivatives like (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate and its enantiomers has indicated certain selective anti-tumor activities. This highlights the potential of these compounds in the development of new antitumor drugs (Xiong Jing, 2011).
Antimicrobial Activity
The synthesis of novel heterocycles incorporating a thiadiazole moiety, starting from compounds like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, has led to the creation of various derivatives with promising antimicrobial activities. These compounds have been assessed against the cotton leafworm, Spodoptera littoralis, showing the potential for development into new antimicrobial agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Mecanismo De Acción
Direcciones Futuras
Thieno[2,3-d]pyrimidine derivatives, including this compound, are a promising area of research in medicinal chemistry, particularly for their potential as anti-cancer agents . Future research could focus on optimizing the synthesis process, exploring its mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate its safety and efficacy.
Propiedades
IUPAC Name |
2-[[3-(4-ethylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O2S/c1-2-18-8-14-22(15-9-18)33-27(35)26-25(23(16-30-26)19-6-4-3-5-7-19)32-28(33)36-17-24(34)31-21-12-10-20(29)11-13-21/h3-16,30H,2,17H2,1H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBVSNPUXQKEIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

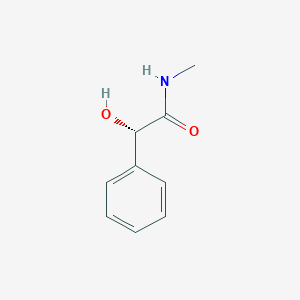
![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2376569.png)

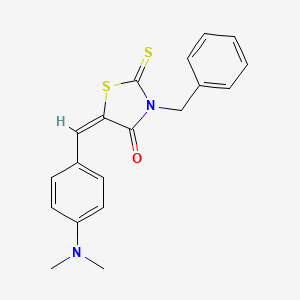

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2376579.png)
![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2376580.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/no-structure.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2376582.png)
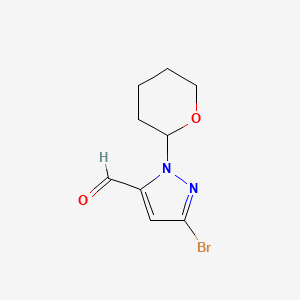
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2376584.png)
